molecular formula C9H14O3 B14402769 6-Oxohept-2-en-4-yl acetate CAS No. 87764-00-9

6-Oxohept-2-en-4-yl acetate

Cat. No.: B14402769
CAS No.: 87764-00-9
M. Wt: 170.21 g/mol
InChI Key: ZARDGNOLXSERFZ-UHFFFAOYSA-N
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Description

6-Oxohept-2-en-4-yl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in natural products such as fruits and flowers. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxohept-2-en-4-yl acetate typically involves the esterification of 6-oxohept-2-en-4-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

6-Oxohept-2-en-4-ol+Acetic AcidH2SO46-Oxohept-2-en-4-yl Acetate+Water\text{6-Oxohept-2-en-4-ol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 6-Oxohept-2-en-4-ol+Acetic AcidH2​SO4​​6-Oxohept-2-en-4-yl Acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxohept-2-en-4-yl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 6-oxohept-2-en-4-ol and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under suitable conditions.

Major Products:

    Hydrolysis: 6-Oxohept-2-en-4-ol and acetic acid.

    Reduction: 6-Oxohept-2-en-4-ol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

6-Oxohept-2-en-4-yl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxohept-2-en-4-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 6-oxohept-2-en-4-ol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl Acetate: Another ester with similar properties but different applications.

    Methyl Butyrate: Known for its fruity aroma, used in flavoring and fragrance industries.

    Propyl Acetate: Used as a solvent and in the production of fragrances.

Uniqueness: 6-Oxohept-2-en-4-yl acetate stands out due to its unique structure, which imparts specific chemical and physical properties

Properties

CAS No.

87764-00-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

6-oxohept-2-en-4-yl acetate

InChI

InChI=1S/C9H14O3/c1-4-5-9(6-7(2)10)12-8(3)11/h4-5,9H,6H2,1-3H3

InChI Key

ZARDGNOLXSERFZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=O)C)OC(=O)C

Origin of Product

United States

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